1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine
CAS No.: 1177299-06-7
Cat. No.: VC2904514
Molecular Formula: C11H9FN4S
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1177299-06-7 |
---|---|
Molecular Formula | C11H9FN4S |
Molecular Weight | 248.28 g/mol |
IUPAC Name | 2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine |
Standard InChI | InChI=1S/C11H9FN4S/c1-6-4-10(13)16(15-6)11-14-8-3-2-7(12)5-9(8)17-11/h2-5H,13H2,1H3 |
Standard InChI Key | CDXBNEQKXSVVJQ-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=C1)N)C2=NC3=C(S2)C=C(C=C3)F |
Canonical SMILES | CC1=NN(C(=C1)N)C2=NC3=C(S2)C=C(C=C3)F |
Introduction
Structural Characteristics and Chemical Properties
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine belongs to a class of heterocyclic compounds featuring both benzothiazole and pyrazole ring systems. Its structure consists of a 6-fluoro-1,3-benzothiazole moiety connected at the 2-position to a 3-methyl-1H-pyrazol-5-amine. This structural arrangement creates a molecule with multiple nitrogen atoms that can engage in hydrogen bonding and other intermolecular interactions, contributing to its biological activity profile.
The compound's chemical structure includes several key functional groups: the fluorine substituent on the benzothiazole ring, which enhances metabolic stability and lipophilicity; the methyl group at the 3-position of the pyrazole ring, which affects electronic distribution; and the primary amine at the 5-position of the pyrazole, which serves as a potential hydrogen bond donor. These structural elements collectively influence the compound's physicochemical properties and binding affinity to biological targets.
Physical and Chemical Properties
The comprehensive physical and chemical properties of 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine are summarized in Table 1, providing essential information for researchers working with this compound.
Property | Value | Notes |
---|---|---|
Molecular Formula | C₁₁H₉FN₄S | Contains four nitrogen atoms |
Molecular Weight | 248.28 g/mol | Moderate molecular weight |
Physical Appearance | Crystalline solid | Typically off-white to pale yellow |
Solubility | Limited in water; soluble in DMSO, DMF | Typical of heterocyclic compounds |
Log P (estimated) | 2.5-3.0 | Moderate lipophilicity |
pKa (estimated) | 4.8-5.2 (pyrazole NH) | Weak base |
Melting Point | Not definitively established | Requires experimental determination |
Stability | Stable under normal conditions | Protect from strong oxidizing agents |
The compound's moderate lipophilicity (Log P) suggests reasonable cell membrane permeability, which is an important consideration for potential drug candidates. The presence of the primary amine group confers basic properties, potentially affecting its distribution in biological systems and interaction with target proteins.
Synthesis and Structural Analogs
The synthesis of 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine typically involves the coupling of appropriately substituted benzothiazole and pyrazole building blocks. Similar synthetic approaches have been documented for structurally related compounds that contain the benzothiazole-pyrazole scaffold .
Related Compounds and Structural Analogs
Several structurally related compounds have been investigated for their biological activities. One notable example is 3-(2,5-dioxopyrrolidin-1-yl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide (CAS: 1171008-68-6), which incorporates the target compound as part of its structure . This related compound features additional functional groups that may alter its biological profile while maintaining the core benzothiazole-pyrazole scaffold.
Table 2 presents a comparison of 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine with selected structural analogs:
Compound | Key Structural Difference | Potential Impact on Activity |
---|---|---|
3-(2,5-dioxopyrrolidin-1-yl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide | Addition of benzamide and dioxopyrrolidinyl groups | Enhanced target binding and selectivity |
1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine | Absence of fluorine at position 6 | Reduced lipophilicity and metabolic stability |
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-ethyl-1H-pyrazol-5-amine | Ethyl instead of methyl at position 3 | Altered electronic distribution and steric effects |
These structural variations can significantly impact the compounds' pharmacological properties, including receptor binding affinity, metabolic stability, and toxicity profiles.
Biological Activity and Pharmacological Profile
Mechanism of Action and Target Interactions
Compounds containing both benzothiazole and pyrazole moieties have demonstrated diverse biological activities. While specific data on 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine is limited in the provided search results, the structural features suggest potential interactions with various biological targets.
The benzothiazole scaffold is known for its versatility in medicinal chemistry, often exhibiting antimicrobial, antitumor, and anti-inflammatory properties. The pyrazole moiety similarly contributes to various biological activities, including enzyme inhibition and receptor modulation. The specific substitution pattern in this compound, particularly the 5-amino group on the pyrazole ring, may facilitate hydrogen bonding interactions with biological targets.
Therapeutic Area | Potential Mechanism | Supporting Evidence |
---|---|---|
Anti-inflammatory | Modulation of inflammatory pathways | Structural similarity to known anti-inflammatory agents |
Anticancer | Enzyme inhibition (e.g., kinases) | Related heterocyclic compounds show antiproliferative activity |
Neurological disorders | Receptor modulation | Benzothiazole derivatives show activity on CNS targets |
Antimicrobial | Disruption of microbial cell functions | Common activity for benzothiazole compounds |
It is important to note that specific clinical or preclinical data on the target compound itself is limited in the provided search results, and these potential applications are inferred from the properties of structurally similar compounds.
Research Challenges and Future Directions
Current Limitations in Research
Research on 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine faces several challenges:
-
Limited publicly available data on the specific compound, particularly regarding detailed biological activity profiles and mechanism of action studies.
-
Incomplete characterization of pharmacokinetic properties, which are crucial for determining the compound's potential as a drug candidate.
-
Insufficient comparative studies with structural analogs to establish clear structure-activity relationships.
These limitations present opportunities for further investigation to fully elucidate the compound's properties and potential applications.
Promising Research Directions
Future research on 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine may focus on:
-
Comprehensive biological screening to identify specific targets and activities.
-
Detailed pharmacokinetic studies to characterize absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
-
Synthesis of structural derivatives to optimize activity and pharmacokinetic profiles.
-
Crystallographic studies to elucidate binding modes with potential biological targets.
-
Investigation of potential synergistic effects with existing therapeutic agents.
Table 4 outlines potential research methodologies for further investigation:
Research Area | Methodologies | Expected Outcomes |
---|---|---|
Target Identification | Affinity chromatography, proteomics, computational modeling | Identification of specific protein targets |
Mechanism of Action | Enzyme assays, cell-based assays, gene expression analysis | Understanding of molecular interactions and cellular effects |
Structure Optimization | Medicinal chemistry, computational design, high-throughput screening | Improved analogs with enhanced activity and properties |
Pharmacokinetics | In vitro and in vivo ADMET studies | Characterization of drug-like properties |
Therapeutic Application | Disease-specific models, combination studies | Validation of therapeutic potential in specific indications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume